Boc-L-thyronine

Übersicht

Beschreibung

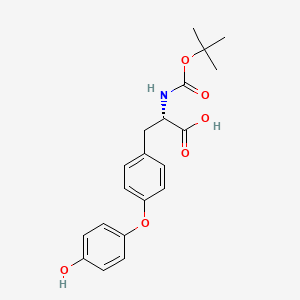

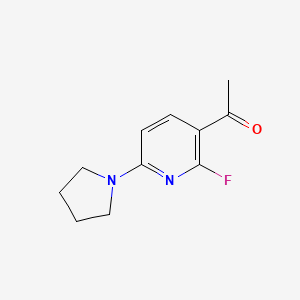

“Boc-L-thyronine” is a derivative of the thyroid hormone L-thyronine . The “Boc” refers to a tert-butoxycarbonyl protective group, which is commonly used in organic chemistry to protect amines .

Synthesis Analysis

The synthesis of Boc-protected amines and amino acids, such as Boc-L-thyronine, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Chemical Reactions Analysis

The Boc group in Boc-L-thyronine is stable towards most nucleophiles and bases . This stability allows for orthogonal protection strategies using a base-labile protection group . The Boc group can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Wissenschaftliche Forschungsanwendungen

Metabolic Regulation

Boc-L-thyronine may play a role in metabolic regulation . Thyroid hormones, including thyronine derivatives, are known to influence basal energy expenditure, primarily affecting carbohydrate and lipid catabolism . This could make Boc-L-thyronine a candidate for research into metabolic diseases, where modulation of energy metabolism is crucial.

Lipid Profile Improvement

Research suggests that thyroid hormones can improve serum lipid profiles and reduce body fat . Boc-L-thyronine, as an analogue, might be used in studies aiming to understand the underlying mechanisms of lipid metabolism and its potential therapeutic applications in dyslipidemias.

Obesity Treatment

Due to its potential effects on metabolism and fat reduction, Boc-L-thyronine could be investigated as a therapeutic agent in obesity treatment. Its role in enhancing calorigenesis could be pivotal in developing treatments that target obesity without the adverse effects associated with traditional thyroid hormones .

Cardiovascular Health

While increased levels of thyroid hormones can have adverse effects on the heart, analogues like Boc-L-thyronine might offer a safer alternative. Research could explore its impact on cardiovascular health, particularly in how it might modulate heart function without the negative side effects .

Cancer Research

The inhibitory action on de novo lipogenesis by thyroid hormone analogues suggests a potential application in cancer research. Boc-L-thyronine could be studied for its effects on cancer cell metabolism and its ability to inhibit pathways that are often upregulated in cancer cells .

Endocrine System Disorders

Given the central role of thyroid hormones in the endocrine system, Boc-L-thyronine could be valuable in researching various endocrine disorders. Its effects on thyroid hormone pathways could provide insights into treatments for conditions like hypothyroidism or hyperthyroidism .

Wirkmechanismus

Target of Action

Boc-L-thyronine, also known as Levothyroxine, is a synthetically prepared levo-isomer of the thyroid hormone thyroxine (T4), a tetra-iodinated tyrosine derivative . The primary targets of Boc-L-thyronine are specific nuclear receptors known as thyroid receptors (TRs) . These receptors are present in nearly every cell of the body, but they have a particularly strong effect on the cardiac system .

Mode of Action

Boc-L-thyronine acts mainly by binding to these specific nuclear receptors (TRs) . This binding leads to a series of changes in the cell, including the modulation of specific genes. This gene modulation is mediated via nuclear formation of complexes between Boc-L-thyronine and nuclear thyroid hormone receptor (TR) proteins, and the subsequent occupancy of regulatory complexes (composed of TR and other nucleoproteins) at thyroid hormone response elements on hormone-responsive genes .

Biochemical Pathways

The action of Boc-L-thyronine affects several biochemical pathways. One of the most widely recognized effects of thyroid hormones, in particular T3 in adult mammals, is its influence over energy metabolism, also known as the “calorigenic effect” . It stimulates calorigenesis/thermogenesis by affecting cellular respiration with a concomitant reduction in metabolic efficiency .

Pharmacokinetics

The pharmacokinetics of Boc-L-thyronine involves its absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that thyroid hormones like T3 and T4 are known to have complex pharmacokinetics, involving transport into target cells, conversion between different forms, and eventual excretion .

Result of Action

The result of Boc-L-thyronine’s action at the molecular and cellular level is a wide range of physiological effects. These include increased heart rate, cardiac output, and systemic vascular resistance, which are closely linked to thyroid status . Other effects of Boc-L-thyronine include improved serum lipid profiles and reduced body fat .

Action Environment

The action, efficacy, and stability of Boc-L-thyronine can be influenced by various environmental factors. For instance, sufficient supply of the thyroid gland with essential micronutrients such as iodine and selenium is crucial for thyroid hormone synthesis . Moreover, the action of Boc-L-thyronine in adipose tissue has re-gained increasing interest for understanding energy homeostasis due to the increasing incidence of obesity worldwide .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

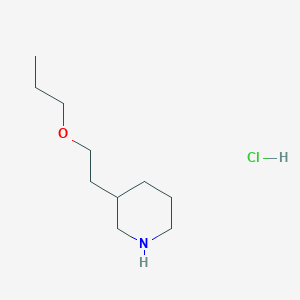

IUPAC Name |

(2S)-3-[4-(4-hydroxyphenoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO6/c1-20(2,3)27-19(25)21-17(18(23)24)12-13-4-8-15(9-5-13)26-16-10-6-14(22)7-11-16/h4-11,17,22H,12H2,1-3H3,(H,21,25)(H,23,24)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUQLVQSODALTBB-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC2=CC=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OC2=CC=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-L-thyronine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-Bromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1440417.png)

![3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-OL hydrochloride](/img/structure/B1440421.png)

![N-(3-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-propanamide](/img/structure/B1440428.png)

![3-([1,1'-Biphenyl]-4-yloxy)piperidine hydrochloride](/img/structure/B1440431.png)

![3-[(2-Methoxybenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1440432.png)

![2,4-Dichloro-N-[2-(2-methylphenoxy)propyl]aniline](/img/structure/B1440435.png)